molecular formula C8H10N2O3 B13168977 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13168977
M. Wt: 182.18 g/mol
InChI Key: SIGYJWWJTXQSCR-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methoxyethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Pyrimidine carboxylic acids are widely studied for their diverse applications in medicinal chemistry, coordination chemistry, and material science due to their structural versatility and functional group reactivity.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(1-methoxyethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5(13-2)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

SIGYJWWJTXQSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloro-4-carboxypyrimidine with 1-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -SMe) enhance electrophilicity, enabling covalent bond formation with biological targets .
  • Bulky substituents (e.g., bicyclic groups) improve target selectivity but may reduce solubility .

Carboxylic Acid Position and Reactivity

The 4-carboxylic acid group is common in pyrimidine derivatives, but positional isomers exhibit distinct reactivity:

Compound Name Carboxylic Acid Position pKa (Approx.) Applications References
4-Pyrimidinecarboxylic Acid 4-position ~2.5 Precursor for metal complexes
5-Hydroxy-4-pyrimidinecarboxylic Acid 4-position + 5-OH ~3.1 Tautomerism affects acidity and reactivity
2-(1-Methoxyethyl)pyrimidine-4-carboxylic Acid 4-position Not reported Likely forms salts/esters for prodrug strategies

Key Observations :

  • The 4-carboxylic acid group facilitates hydrogen bonding and metal coordination, critical for biological and catalytic applications .
  • Substituents in meta positions (e.g., 5-OH) reduce acidity due to resonance effects , whereas the methoxyethyl group in the target compound may exert minimal electronic effects on the carboxylic acid.

Core Heterocycle Variations

Replacing the pyrimidine ring with other heterocycles alters physicochemical and biological properties:

Compound Name Core Structure Key Differences References
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic Acid Oxazole ring Reduced aromaticity; lower molecular weight (171.15 g/mol)
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Thienopyrimidine Enhanced antimicrobial activity due to sulfur incorporation
2-(1-Methoxyethyl)pyrimidine-4-carboxylic Acid Pyrimidine Higher aromatic stability; potential for π-π stacking in drug design

Key Observations :

  • Thienopyrimidines demonstrate notable antimicrobial activity, suggesting that the target compound’s pyrimidine core could be modified with sulfur for enhanced bioactivity .

Biological Activity

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with specific substitutions: a carboxylic acid group at the 4-position and a methoxyethyl group at the 2-position. Its molecular formula is C9H11N3O3\text{C}_9\text{H}_{11}\text{N}_3\text{O}_3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Preliminary studies have indicated that 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may exhibit antimicrobial activity . This property positions it as a candidate for developing new antibiotics. Research has shown that compounds with similar structural motifs often interact with microbial enzymes, potentially inhibiting their function and leading to cell death. Further investigation is necessary to confirm these effects and determine the specific mechanisms involved.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it might possess anticancer properties . Initial findings indicate that it may interact with enzymes involved in metabolic pathways critical for cancer cell proliferation. For instance, its potential to inhibit certain kinases could lead to reduced tumor growth. However, comprehensive studies are required to fully elucidate its anticancer mechanisms and therapeutic efficacy .

Research indicates that 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may interact with various biological targets, including enzymes involved in metabolic processes. These interactions could lead to significant therapeutic effects, particularly against microbial infections and cancer . Identifying the specific targets and pathways affected by this compound will be crucial for understanding its biological activity.

Comparative Analysis of Similar Compounds

To better understand the unique features of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid, a comparison with structurally related compounds is beneficial:

Compound NameStructural Features
2-Amino-4-pyrimidinecarboxylic acidContains an amino group instead of methoxyethyl
5-Methylpyrimidine-4-carboxylic acidMethyl substitution at the 5-position
2-(Ethoxyethyl)pyrimidine-4-carboxylic acidEthoxyethyl substitution instead of methoxyethyl

The unique substitution pattern of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may enhance its solubility and reactivity compared to these similar compounds, potentially leading to distinct biological activities and applications in drug development.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various pyrimidine derivatives, including 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid, demonstrated promising results against several bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Investigation into Anticancer Effects

In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid led to significant reductions in cell viability, particularly in breast cancer cells. Further mechanistic studies revealed that the compound might induce apoptosis through activation of caspase pathways, although more research is needed to confirm these findings .

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